2-ブロモ-4-メチル-3-ニトロピリジン

概要

説明

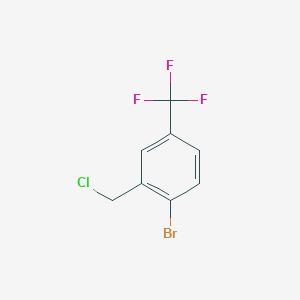

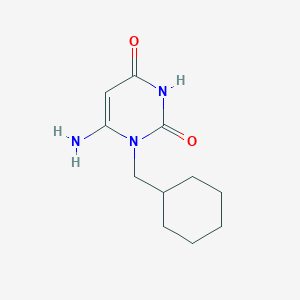

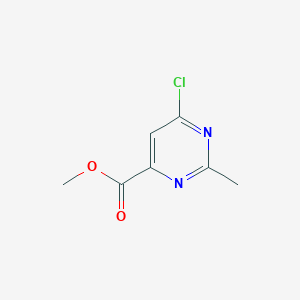

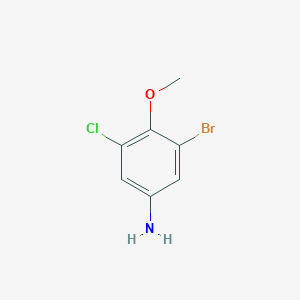

2-Bromo-4-methyl-3-nitropyridine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a bromo group at the second position, a methyl group at the fourth position, and a nitro group at the third position on the pyridine ring. This structure makes it a versatile intermediate for further chemical modifications and reactions .

Synthesis Analysis

The synthesis of bromopyridine derivatives, including those similar to 2-bromo-4-methyl-3-nitropyridine, has been explored in the context of creating biaryl compounds through cross-coupling reactions. For instance, 3-nitro-4-bromopyridine derivatives have been successfully coupled with aryltrialkoxysilanes using a fluoride-promoted, Pd-catalyzed cross-coupling method. This approach is significant for the synthesis of complex molecules like antitumor antibiotics streptonigrin and lavendamycin .

Molecular Structure Analysis

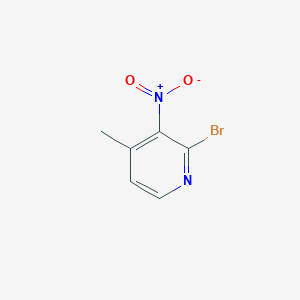

The molecular structure of related bromo-nitropyridine compounds has been extensively studied using various spectroscopic and computational methods. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, revealing the orientation of the bromine and nitro groups in relation to the pyridine ring. The hydrogen bonding and van der Waals interactions play a crucial role in the molecular arrangement within the crystal lattice .

Chemical Reactions Analysis

Bromopyridine derivatives are known to undergo various chemical reactions, including nucleophilic substitution and cross-coupling. For instance, 2-bromomethyl-3-nitropyridine reacts with aromatic amines to form arylaminomethyl derivatives and, under certain conditions, can lead to the formation of pyrazolo[4,3-b]pyridines. Such reactions demonstrate the reactivity of the bromo and nitro groups in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations, such as DFT, have been used to determine the vibrational frequencies, molecular geometry, and electronic properties of these compounds. Studies have also investigated their spectroscopic properties, including IR and Raman spectra, which correlate with their molecular structure . Additionally, the NLO behavior and thermodynamic properties have been assessed, providing insights into their potential applications in materials science .

科学的研究の応用

有機窒素配位子の合成

“2-ブロモ-4-メチル-3-ニトロピリジン”は、ピリジンユニットを含む一連の有機窒素配位子の合成に使用できます 。これらの配位子は、多くの場合、配位化学および触媒において使用されます。

遷移金属触媒

この化合物は、遷移金属触媒の方法論の基本研究に良好な用途があります 。遷移金属触媒とは、遷移金属化合物を触媒として使用する触媒の一種です。

3-ニトロピリジン-2-カルボニトリルの合成

“2-ブロモ-4-メチル-3-ニトロピリジン”は、3-ニトロピリジン-2-カルボニトリルの合成に使用できます 。この化合物は、多くの場合、有機合成の中間体として使用されます。

ピロロ[3,2-b]ピリジンの合成

この化合物は、ピロロ[3,2-b]ピリジンの合成にも使用できます 。ピロロピリジンは、その潜在的な医薬品用途が研究されている化合物群です。

3-(ヘテロ)アリール化フェノチアジンの合成

“2-ブロモ-4-メチル-3-ニトロピリジン”は、3-(ヘテロ)アリール化フェノチアジンの合成に使用できます 。これらの化合物は、多くの場合、新薬の開発に使用されます。

7-アニリノ-6-アザインドール-1-ベンゼンスルホンアミドの合成

この化合物は、7-アニリノ-6-アザインドール-1-ベンゼンスルホンアミドの合成に使用できます 。これらの化合物は、その潜在的な生物活性のために、多くの場合、医薬品化学で使用されます。

作用機序

The mechanism of action for the synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

将来の方向性

Nitropyridines are important intermediates for the preparation of substituted pyridine intermediates useful in the synthesis of adenosine compounds and analogs thereof which are useful in treating hypertension and myocardial ischemia . They are also useful in the preparation of compounds that have been found to possess a high degree of anti-inflammatory, analgesic, and antipyretic activity . These compounds are therefore valuable in the treatment of arthritic and dermatological disorders or like conditions responsive to anti-inflammatory drugs .

特性

IUPAC Name |

2-bromo-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYKMSPHPLXBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601337 | |

| Record name | 2-Bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23056-45-3 | |

| Record name | 2-Bromo-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methyl-3-nitro-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)